molecular formula C10H11NaO5 B579978 Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate CAS No. 77305-02-3

Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate

Cat. No.: B579978
CAS No.: 77305-02-3
M. Wt: 234.183
InChI Key: VYPSMFXPMZZSSK-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate typically involves the reaction of 4-Hydroxy-3-methoxybenzaldehyde with sodium hydroxide and lactic acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization and ion exchange chromatography .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-Hydroxy-3-(4-hydroxyphenyl)propionate
  • Sodium 2-Hydroxy-3-(3-methoxyphenyl)propionate
  • Sodium 2-Hydroxy-3-(4-methoxyphenyl)propionate

Uniqueness

Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

sodium;2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5.Na/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14;/h2-3,5,8,11-12H,4H2,1H3,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPSMFXPMZZSSK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659916
Record name Sodium 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77305-02-3
Record name Sodium 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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